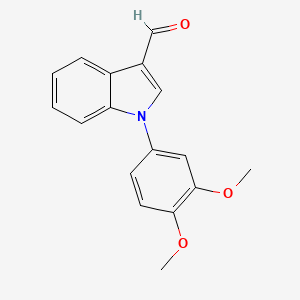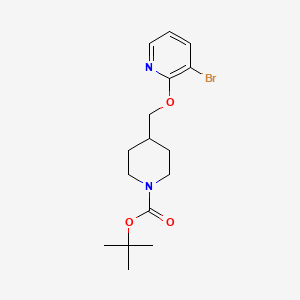
4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromopyridine (an aryl bromide) with a suitable nucleophile, likely a tert-butyl carbamate . The specific synthetic route and conditions would need to be explored in relevant literature .
Chemical Reactions Analysis
- Heck Reaction : It can serve as a substrate in the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with olefins .
- Buchwald-Hartwig Coupling : Another potential application is in Buchwald-Hartwig coupling reactions, where it can form C-N bonds with amines or N-containing heterocycles .
Applications De Recherche Scientifique
Synthesis of Biological Active Compounds
The synthesis of biologically active compounds, such as alkaloids and other nitrogen-containing molecules, often utilizes piperidine derivatives as key intermediates or building blocks. For example, the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine demonstrates the utility of piperidine carboxylic acid esters in generating structurally diverse and biologically relevant molecules through stereoselective methodologies (Passarella et al., 2005).
Advanced Material Synthesis
Piperidine derivatives are also instrumental in the synthesis of advanced materials. For instance, the design and synthesis of hydrophilic aliphatic polyesters involve the utilization of functional cyclic esters derived from piperidine-based compounds, showcasing their role in creating polymers with specific physical and chemical properties (Trollsås et al., 2000).
Chemical Synthesis Methodologies
The development of new synthetic methodologies often leverages the chemical reactivity of piperidine derivatives. For example, the activation of carboxylic acids by pyrocarbonates has been explored using derivatives similar to the query compound, which facilitates the synthesis of symmetric anhydrides and esters, including those of N-protected amino acids (Pozdnev, 2009).
Molecular Structure Studies
The study of molecular structures through X-ray crystallography and other analytical techniques often includes compounds with piperidine scaffolds due to their relevance in understanding stereochemistry and molecular interactions. The synthesis and molecular structure analysis of chiral cyclic amino acid esters derived from piperidine illustrate this application (Moriguchi et al., 2014).
Propriétés
IUPAC Name |
tert-butyl 4-[(3-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAOSLSGYYPVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


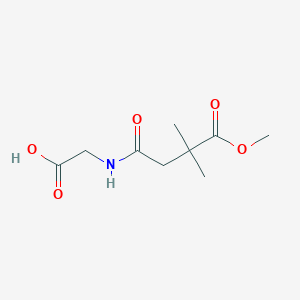

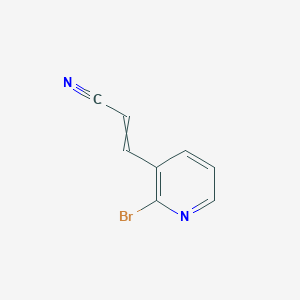
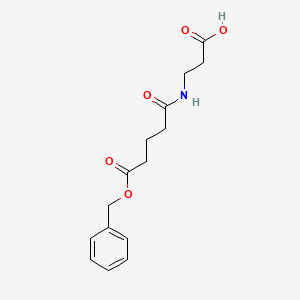
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)
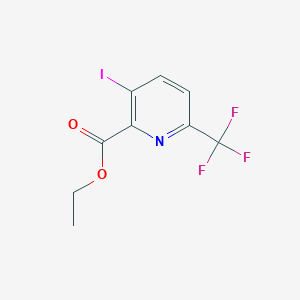
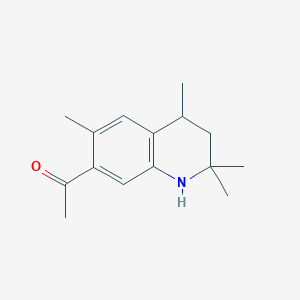
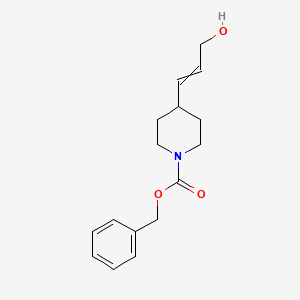

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
